molecular formula C27H29N3O2 B12365850 3-(3,4-dimethoxyphenyl)-5-[4-(1-methylpiperidin-4-yl)phenyl]-1H-pyrrolo[2,3-b]pyridine

3-(3,4-dimethoxyphenyl)-5-[4-(1-methylpiperidin-4-yl)phenyl]-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B12365850
M. Wt: 427.5 g/mol
InChI Key: RKHAISFGGUNHRV-UHFFFAOYSA-N
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Description

3-(3,4-dimethoxyphenyl)-5-[4-(1-methylpiperidin-4-yl)phenyl]-1H-pyrrolo[2,3-b]pyridine is a complex organic compound with a unique structure that combines a pyrrolopyridine core with substituted phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethoxyphenyl)-5-[4-(1-methylpiperidin-4-yl)phenyl]-1H-pyrrolo[2,3-b]pyridine typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolopyridine core, followed by the introduction of the substituted phenyl groups. Common reagents used in these reactions include halogenated precursors, organometallic reagents, and catalysts to facilitate the coupling reactions. The reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing cost-effective processes. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-dimethoxyphenyl)-5-[4-(1-methylpiperidin-4-yl)phenyl]-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenated precursors, organometallic reagents, and catalysts like palladium or copper.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halides, alkyl groups, or aryl groups.

Scientific Research Applications

3-(3,4-dimethoxyphenyl)-5-[4-(1-methylpiperidin-4-yl)phenyl]-1H-pyrrolo[2,3-b]pyridine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxyphenyl)-5-[4-(1-methylpiperidin-4-yl)phenyl]-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the specific target and context.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,4-dimethoxyphenyl)-5-phenyl-1H-pyrrolo[2,3-b]pyridine
  • 3-(3,4-dimethoxyphenyl)-5-[4-(1-methylpiperidin-4-yl)phenyl]-1H-pyrrole

Uniqueness

3-(3,4-dimethoxyphenyl)-5-[4-(1-methylpiperidin-4-yl)phenyl]-1H-pyrrolo[2,3-b]pyridine is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C27H29N3O2

Molecular Weight

427.5 g/mol

IUPAC Name

3-(3,4-dimethoxyphenyl)-5-[4-(1-methylpiperidin-4-yl)phenyl]-1H-pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C27H29N3O2/c1-30-12-10-20(11-13-30)18-4-6-19(7-5-18)22-14-23-24(17-29-27(23)28-16-22)21-8-9-25(31-2)26(15-21)32-3/h4-9,14-17,20H,10-13H2,1-3H3,(H,28,29)

InChI Key

RKHAISFGGUNHRV-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)C2=CC=C(C=C2)C3=CC4=C(NC=C4C5=CC(=C(C=C5)OC)OC)N=C3

Origin of Product

United States

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